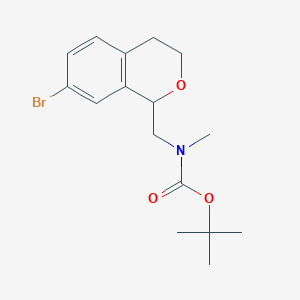
(3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline is a stereoisomer of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by its three hydroxyl groups and a hydroxymethyl group, making it a unique derivative of proline. Its unique structure allows it to participate in various biochemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline typically involves the hydroxylation of L-proline. One common method includes the use of oxidizing agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the desired hydroxylated product.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using enzymes that specifically hydroxylate proline. These enzymatic methods are advantageous due to their high specificity and mild reaction conditions, which reduce the need for harsh chemicals and high temperatures.
Chemical Reactions Analysis
Types of Reactions
(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to collagen synthesis and stability.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism by which (3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline exerts its effects involves its interaction with enzymes and proteins. The hydroxyl groups allow it to form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. This compound can also act as a substrate for enzymes involved in hydroxylation and other biochemical reactions, thereby participating in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-D-proline: A stereoisomer with similar chemical properties but different biological activity.
Hydroxyproline: Another hydroxylated derivative of proline, commonly found in collagen.
L-Proline: The parent compound, which lacks the additional hydroxyl groups.
Uniqueness
(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-L-proline is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H11NO5 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO5/c8-1-2-4(9)5(10)3(7-2)6(11)12/h2-5,7-10H,1H2,(H,11,12) |
InChI Key |
OGDAGJPNPKUXMD-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(N1)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


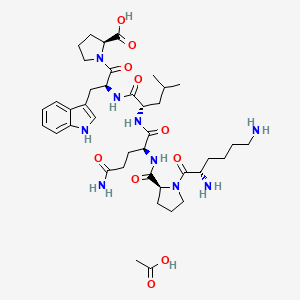
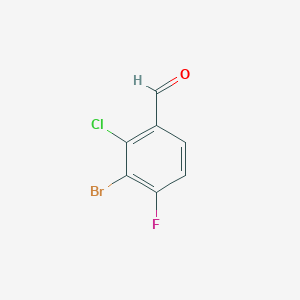
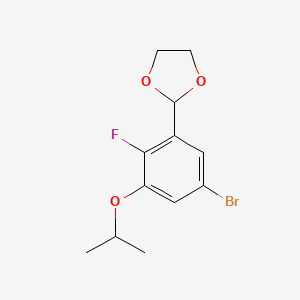
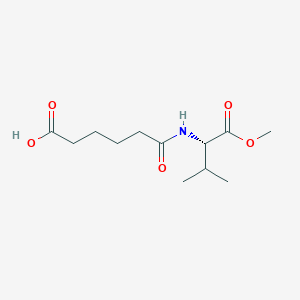
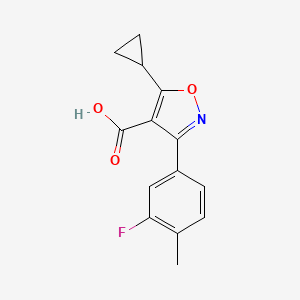
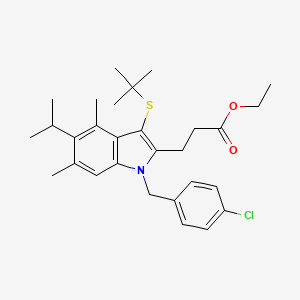
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B14769777.png)
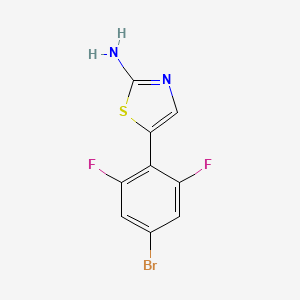
![3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid](/img/structure/B14769786.png)
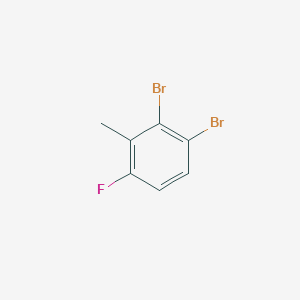
![benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate](/img/structure/B14769795.png)

![Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate](/img/structure/B14769817.png)
